molecular formula C19H14N2O2 B2780107 N-(pyridin-2-yl)-9H-xanthene-9-carboxamide CAS No. 349117-32-4

N-(pyridin-2-yl)-9H-xanthene-9-carboxamide

Cat. No. B2780107
CAS RN: 349117-32-4
M. Wt: 302.333
InChI Key: FAQVVLJYPHZSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(pyridin-2-yl)-9H-xanthene-9-carboxamide” is a compound that contains a xanthene backbone, which is a tricyclic system consisting of two benzene rings fused to a central pyran ring. Attached to one of the carbon atoms of the xanthene is a carboxamide group (-CONH2), where the nitrogen is further substituted with a pyridin-2-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromaticity (in the xanthene and pyridine rings), the planarity of the xanthene and pyridine rings, and the presence of a polar carboxamide group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic rings and the carboxamide group. The aromatic rings could undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in various reactions involving the carbonyl or the amide functionality .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would contribute to its stability and rigidity, while the carboxamide group would introduce polarity and potential for hydrogen bonding .

Future Directions

The study of such a compound could be of interest in various fields, including medicinal chemistry, due to the presence of the biologically relevant xanthene and pyridine rings. Future research could focus on the synthesis of this compound and the exploration of its potential biological activities .

properties

IUPAC Name

N-pyridin-2-yl-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c22-19(21-17-11-5-6-12-20-17)18-13-7-1-3-9-15(13)23-16-10-4-2-8-14(16)18/h1-12,18H,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQVVLJYPHZSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-2-yl)-9H-xanthene-9-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.